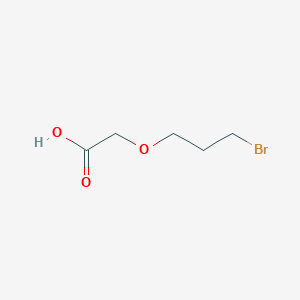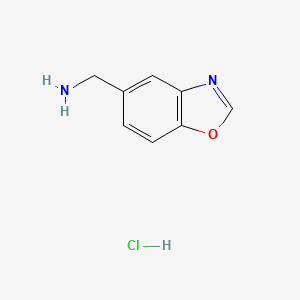
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorinated pyridine compounds involves various starting materials and reagents. For instance, 3-(dichloroacetyl)chromone, a building block for the synthesis of formylated purine isosteres, is synthesized from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride, leading to the formation of fused pyridines with a CHCl2-substituent at the alpha position of the pyridine core . Another synthesis approach for 3,5,6-trichloro-2-pyridinol, an intermediate of chlorpyrifos, uses pyridine as a starting material and involves chlorination, reduction, and hydrolysis, achieving a high yield and content . Additionally, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, is described with a focus on green metrics, indicating efficient and less wasteful processes .
Molecular Structure Analysis
The molecular structures of chlorinated pyridine derivatives are often confirmed using spectroscopic methods and X-ray diffraction (XRD). For example, the structure of 3-methoxy-2-oxo-3-(2-phenyl-2-oxoethyl)-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride was demonstrated by XRD . The crystal structures of various 2-chloromethyl-pyridine derivatives have been reported, providing detailed information on the unit cell parameters and hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of chlorinated pyridine derivatives includes their ability to undergo further functionalization. For instance, 2-(chloromethyl)-pyridine derivatives can react with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford methylsulphinyl derivatives . These reactions demonstrate the versatility of chlorinated pyridine compounds in synthesizing more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives are influenced by their molecular structure and substituents. The provided papers do not directly discuss the properties of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride, but the synthesis methods and molecular structures of related compounds suggest that such chlorinated pyridines are likely to have high reactivity due to the presence of electron-withdrawing chloro groups, which can facilitate further chemical transformations .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXGZQKNDPXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)





